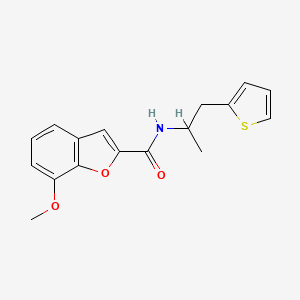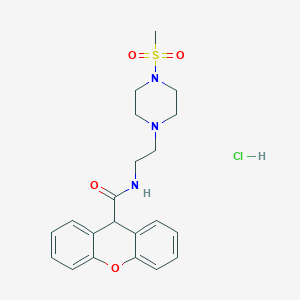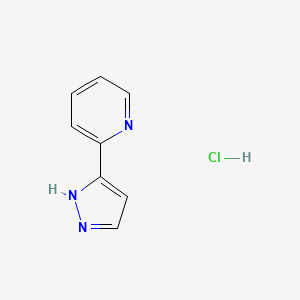
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C25H24ClN5OS and its molecular weight is 478.01. The purity is usually 95%.
BenchChem offers high-quality (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone:
Cancer Research
This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that it can target and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Neuropharmacology
In neuropharmacology, this compound is explored for its potential effects on neurotransmitter systems. The piperazine moiety in its structure is known to interact with serotonin receptors, which are implicated in various neurological disorders. Research is ongoing to determine its efficacy in modulating serotonin levels and its potential use in treating conditions such as depression, anxiety, and schizophrenia .
Anti-inflammatory Applications
The thiazole ring in this compound contributes to its anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential candidate for the development of new anti-inflammatory drugs that could be used to treat conditions such as arthritis and other inflammatory diseases .
Drug Delivery Systems
Lastly, this compound is being explored for its use in drug delivery systems. Its chemical structure allows for modifications that can enhance the delivery and efficacy of other therapeutic agents. This includes the development of targeted delivery systems that can improve the bioavailability and reduce the side effects of drugs.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
RSC Publishing Future Journal of Pharmaceutical Sciences EMBL-EBI : PubMed : ScienceDirect : Journal of Diabetes Research : Antioxidants : Drug Delivery
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(3-chlorophenyl)piperazine, which is then coupled with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid to form the second intermediate, (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone. The synthesis pathway involves a series of reactions, including condensation, reduction, and coupling reactions.", "Starting Materials": [ "3-chloroaniline", "piperazine", "4-methyl-2-(m-tolyl)thiazol-5-amine", "ethyl chloroformate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with piperazine in the presence of acetic acid to form 4-(3-chlorophenyl)piperazine.", "Step 2: Reduction of 4-(3-chlorophenyl)piperazine with sodium borohydride in the presence of acetic acid to form 4-(3-chlorophenyl)piperazin-1-amine.", "Step 3: Protection of the amino group in 4-(3-chlorophenyl)piperazin-1-amine with ethyl chloroformate in the presence of triethylamine to form 4-(3-chlorophenyl)piperazin-1-yl ethyl carbonate.", "Step 4: Coupling of 4-(3-chlorophenyl)piperazin-1-yl ethyl carbonate with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of N,N-dimethylacetamide and sodium hydroxide to form (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)carbamic acid.", "Step 5: Cyclization of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)carbamic acid with acetic anhydride in the presence of triethylamine to form (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone.", "Step 6: Purification of the final product by recrystallization from chloroform/diethyl ether/water." ] } | |
CAS番号 |
1298061-64-9 |
製品名 |
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone |
分子式 |
C25H24ClN5OS |
分子量 |
478.01 |
IUPAC名 |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24ClN5OS/c1-16-5-3-6-18(13-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-11-9-30(10-12-31)20-8-4-7-19(26)14-20/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
InChIキー |
CLBWEQLVRJATAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)

![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)



![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)


